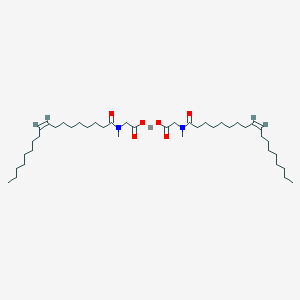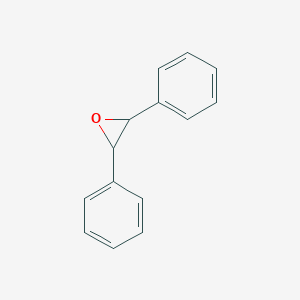
N-oleoylsarcosine acid calcium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-oleoylsarcosine acid calcium salt is a compound derived from the reaction of oleylsarcosine with calcium ions. Oleylsarcosine itself is an amphiphilic oleic acid derivative with a sarcosine head group (N-methylglycine). This compound is known for its use as a water-in-oil emulsifier and corrosion inhibitor .
准备方法
Synthetic Routes and Reaction Conditions
Schotten-Baumann Reaction: One method involves the Schotten-Baumann reaction, where oleoyl chloride (derived from oleic acid and phosphorus trichloride) is added to an aqueous solution of N-methylglycine at pH 10, maintained by the addition of sodium hydroxide solution.
Direct Reaction: Another method involves the reaction of oleic acid, N-methylglycine, and its sodium salt at 170°C for 8 to 10 hours, eliminating water in the process.
Methyl Oleate Reaction: A more gentle method involves reacting methyl oleate with sodium N-methylglycinate at 120°C for 3.5 hours, with the addition of equimolar amounts of sodium methoxide in methanol.
Industrial Production Methods
The industrial production of oleylsarcosine, calcium salt typically involves the direct reaction method due to its efficiency and higher yield. The process is optimized to ensure the elimination of water and the formation of the desired product.
化学反应分析
Types of Reactions
Oxidation: Oleylsarcosine can undergo oxidation reactions, particularly at the olefinic double bond in the oleyl chain.
Reduction: Reduction reactions can occur at the carbonyl group of the sarcosine head.
Substitution: Substitution reactions can take place at the nitrogen atom of the sarcosine head group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Products include epoxides or diols.
Reduction: Products include alcohols or amines.
Substitution: Products include N-alkyl or N-acyl derivatives.
科学研究应用
Chemistry
N-oleoylsarcosine acid calcium salt is used as a surfactant in various chemical formulations due to its amphiphilic nature. It is also employed in the synthesis of other complex molecules.
Biology
In biological research, oleylsarcosine, calcium salt is used to study membrane interactions and protein-lipid interactions due to its surfactant properties.
Medicine
The compound is investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs, due to its emulsifying properties.
Industry
In the industrial sector, oleylsarcosine, calcium salt is used as a corrosion inhibitor in metalworking fluids and as an emulsifier in various formulations .
作用机制
N-oleoylsarcosine acid calcium salt exerts its effects primarily through its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic environments. The sarcosine head group forms chelate-like structures with polar and charged surfaces, such as metals, providing corrosion inhibition . The long oleyl chain interacts with hydrophobic surfaces, aiding in emulsification.
相似化合物的比较
Similar Compounds
Sodium lauroyl sarcosinate: An anionic surfactant used in personal care products.
Potassium cocoyl sarcosinate: Used as a surfactant and conditioning agent in cosmetics.
Sodium oleoyl sarcosinate: Similar in structure and function, used in various formulations.
Uniqueness
N-oleoylsarcosine acid calcium salt is unique due to its specific combination of oleyl and sarcosine moieties, providing both emulsifying and corrosion-inhibiting properties. Its calcium salt form enhances its stability and effectiveness in various applications.
属性
CAS 编号 |
16026-16-7 |
|---|---|
分子式 |
C42H76CaN2O6 |
分子量 |
745.1 g/mol |
IUPAC 名称 |
calcium;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetate |
InChI |
InChI=1S/2C21H39NO3.Ca/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h2*10-11H,3-9,12-19H2,1-2H3,(H,24,25);/q;;+2/p-2/b2*11-10-; |
InChI 键 |
YUYLGIXKGUIIBR-DEZACRSWSA-L |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Ca+2] |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(=O)[O-])C.CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(=O)[O-])C.[Ca+2] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Ca+2] |
Key on ui other cas no. |
16026-16-7 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)











![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)
